molecular formula C32H54N12O7 B148124 Dynorphin B (5-9) CAS No. 132733-02-9

Dynorphin B (5-9)

Cat. No. B148124
CAS RN: 132733-02-9
M. Wt: 718.8 g/mol
InChI Key: NEKOYHRIDQWRQZ-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynorphin B (5-9) is a peptide that is derived from the larger protein known as prodynorphin. This peptide is known for its ability to bind to the kappa-opioid receptor, a G protein-coupled receptor that is widely distributed throughout the central nervous system. Dynorphin B (5-9) has been the subject of extensive scientific research due to its potential therapeutic applications and its role in regulating various physiological processes.

Mechanism of Action

Dynorphin B (Dynorphin B (5-9)) binds to the kappa-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), which can have various downstream effects depending on the cell type and context.
Biochemical and Physiological Effects
Dynorphin B (Dynorphin B (5-9)) has been shown to have various biochemical and physiological effects. It has been shown to have analgesic effects, which are mediated by its binding to the kappa-opioid receptor. It has also been shown to have anti-inflammatory effects, which are mediated by its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Dynorphin B (Dynorphin B (5-9)) has several advantages for lab experiments. It is a relatively small peptide, which makes it easy to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa-opioid receptor and its downstream signaling pathways.
One limitation of using dynorphin B (Dynorphin B (5-9)) in lab experiments is that it is not very stable. It can be degraded by proteases, which can complicate experiments that require long incubation times. Another limitation is that it can be difficult to control the concentration of dynorphin B (Dynorphin B (5-9)) in experiments, as it tends to aggregate at high concentrations.

Future Directions

There are several future directions for research on dynorphin B (Dynorphin B (5-9)). One area of interest is the development of novel analogs that have improved stability and pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for dynorphin B (Dynorphin B (5-9)), such as in the treatment of neurodegenerative diseases or psychiatric disorders. Finally, there is a need for further research on the downstream signaling pathways that are activated by dynorphin B (Dynorphin B (5-9)) binding to the kappa-opioid receptor, as this could lead to the development of new drugs that target these pathways.

Synthesis Methods

Dynorphin B (Dynorphin B (5-9)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise assembly of the peptide chain using protected amino acid derivatives and coupling reagents. After the peptide is fully assembled, it is deprotected and cleaved from the resin support. The peptide is then purified using various chromatography techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Research Applications

Dynorphin B (Dynorphin B (5-9)) has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, making it a potential candidate for the treatment of pain. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

132733-02-9

Product Name

Dynorphin B (5-9)

Molecular Formula

C32H54N12O7

Molecular Weight

718.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H54N12O7/c1-18(2)16-20(33)26(46)41-21(10-6-14-39-31(35)36)27(47)42-22(11-7-15-40-32(37)38)28(48)43-23(12-13-25(34)45)29(49)44-24(30(50)51)17-19-8-4-3-5-9-19/h3-5,8-9,18,20-24H,6-7,10-17,33H2,1-2H3,(H2,34,45)(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)(H4,35,36,39)(H4,37,38,40)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

NEKOYHRIDQWRQZ-LSBAASHUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Other CAS RN

132733-02-9

sequence

LRRQF

synonyms

dynorphin B (5-9)
LRRQF

Origin of Product

United States

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